molecular formula C15H19N3O3S B11762690 5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11762690
M. Wt: 321.4 g/mol
InChI Key: OOFPFQBCGDQISZ-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a thiol group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step often involves a nucleophilic substitution reaction where the triazole intermediate reacts with a dimethoxyphenyl halide.

    Attachment of the Tetrahydrofuran-2-yl Methyl Group: This is usually done through a Friedel-Crafts alkylation reaction, where the triazole compound reacts with a tetrahydrofuran-2-yl methyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form a disulfide bond.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

Major Products

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: The compound is used to study enzyme inhibition and protein binding interactions.

    Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Protein Binding: It can form stable complexes with proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((Tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(3,4-Dimethoxyphenyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the dimethoxyphenyl and tetrahydrofuran-2-yl methyl groups, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19N3O3S/c1-19-12-6-5-10(8-13(12)20-2)14-16-17-15(22)18(14)9-11-4-3-7-21-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H,17,22)

InChI Key

OOFPFQBCGDQISZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2CC3CCCO3)OC

Origin of Product

United States

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